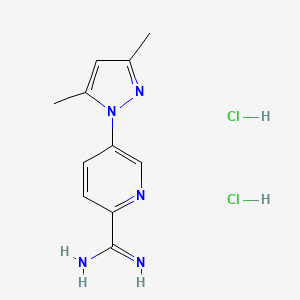

5-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine-2-carboximidamide dihydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “5-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine-2-carboximidamide dihydrochloride” has a CAS Number of 1909328-03-5 and a molecular weight of 288.18 . It is a powder in physical form .

Synthesis Analysis

The synthesis of pyrazole-based ligands, which could include our compound, involves the condensation of acetylacetone and hydrazine . The title compounds react with primary amines, leading to the formation of enamino nitriles . When treated with hydrazine hydrate, enehydrazino nitriles are formed, which quickly cyclize to form new 4,5-diaminopyrazole derivatives .Chemical Reactions Analysis

The compound can undergo reactions with primary amines, leading to the formation of enamino nitriles . When treated with hydrazine hydrate, it forms enehydrazino nitriles, which quickly cyclize to form new 4,5-diaminopyrazole derivatives .Physical And Chemical Properties Analysis

The compound is a powder in physical form . It has a molecular weight of 288.18 . The compound is stored at room temperature .科学的研究の応用

Corrosion Inhibition

Bouklah et al. (2005) investigated the efficiency of pyridine–pyrazole compounds, including 3,5-dimethyl-1H-pyrazole and 2-(3-methyl-1H-pyrazol-5-yl) pyridine, as corrosion inhibitors for steel in a hydrochloric acid solution. The study found that these compounds, particularly the latter, significantly inhibit corrosion, with the efficiency increasing with concentration (Bouklah et al., 2005).

Antimicrobial and Antimycobacterial Activities

Research by R.V.Sidhaye et al. (2011) explored the synthesis of nicotinic acid hydrazide derivatives, including compounds with 3,5-dimethyl-1H-pyrazol-1-yl(pyridine-3-yl)methanone. These compounds were screened for their antimicrobial and antimycobacterial activities, highlighting their potential in combating bacterial infections (R.V.Sidhaye et al., 2011).

Heterocyclic Synthesis

A study by Fadda et al. (2012) used a compound similar to 5-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine-2-carboximidamide dihydrochloride as a key intermediate for synthesizing various heterocyclic compounds. These included pyrazole, pyridine, and pyrimidine derivatives, which are crucial in the development of new pharmaceuticals and materials (Fadda et al., 2012).

Coordination Complexes and Fluorescence

Małecka et al. (2021) synthesized coordination complexes using 3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazole and explored their structural and fluorescence properties. These complexes, including zinc(II) and nickel(II) compounds, demonstrated unique fluorescence characteristics influenced by their crystal packing (Małecka et al., 2021).

Catalysis in Polymerization

Research by Kumar and Darkwa (2015) involved using complexes of 3,5-dimethyl-1H-pyrazol-1-ylmethyl)pyridine with divalent metals like iron, cobalt, and nickel for vinyl-addition polymerization of norbornene. This study showcased the potential of such complexes in industrial polymer synthesis (Kumar & Darkwa, 2015).

特性

IUPAC Name |

5-(3,5-dimethylpyrazol-1-yl)pyridine-2-carboximidamide;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N5.2ClH/c1-7-5-8(2)16(15-7)9-3-4-10(11(12)13)14-6-9;;/h3-6H,1-2H3,(H3,12,13);2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNZJXOYYIWZHPO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=CN=C(C=C2)C(=N)N)C.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Cl2N5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 2-(2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamido)benzoate](/img/structure/B2354836.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-((4-fluorophenyl)thio)-N-methylacetamide](/img/structure/B2354839.png)

![5-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2354842.png)

![Benzyl 2-[4,7,8-trimethyl-6-(4-methylphenyl)-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2354844.png)

![1-Benzyl-6-fluoro-3-[5-[(4-methoxyphenyl)methyl]-1,2,4-oxadiazol-3-yl]-7-piperidin-1-ylquinolin-4-one](/img/structure/B2354845.png)

![(E)-6-benzyl-2-((E)-3-phenylallylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B2354846.png)

![[1-(4-Fluorophenyl)cyclopropyl]-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methanone](/img/structure/B2354850.png)